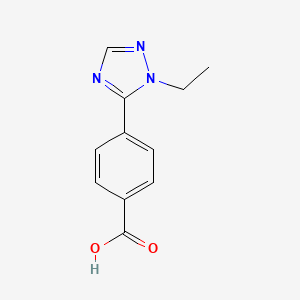

4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid

説明

特性

IUPAC Name |

4-(2-ethyl-1,2,4-triazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-10(12-7-13-14)8-3-5-9(6-4-8)11(15)16/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKQEMBQIYZDNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with ethyl hydrazinecarboxylate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid, to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The triazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols or other reduced forms of the compound.

科学的研究の応用

Medicinal Chemistry Applications

One of the primary applications of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid is in the field of medicinal chemistry, particularly as an anticancer agent.

Anticancer Activity

Research has demonstrated that this compound exhibits potent inhibitory effects on cancer cell lines, specifically MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these cell lines range from 15.6 to 23.9 µM, indicating significant cytotoxicity against cancer cells while sparing normal cells.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.6 |

| HCT-116 | 23.9 |

Materials Science Applications

In addition to its medicinal properties, this compound is utilized in materials science for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Metal-organic Frameworks (MOFs)

MOFs created using triazole derivatives are known for their high surface area and tunable porosity, making them suitable for applications in gas storage, separation technologies, and catalysis. The unique structural characteristics of triazoles allow for diverse functionalization possibilities in MOF design .

Industrial Chemistry Applications

This compound serves as an intermediate in the synthesis of various chemicals and materials. Its derivatives can be used to develop new industrial processes that enhance efficiency and product yield.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-carboxybenzaldehyde with ethyl hydrazinecarboxylate under acidic conditions to facilitate cyclization into the triazole ring. This process can be scaled up for industrial production using continuous flow reactors to optimize yield and purity.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal evaluated the anticancer properties of this compound on various cancer cell lines. The findings indicated that the compound effectively inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Case Study 2: Development of MOFs

In another research project focusing on materials science, researchers synthesized a series of MOFs using this triazole derivative as a ligand. The resulting structures showed exceptional gas adsorption capacities, highlighting their potential for environmental applications such as carbon capture.

作用機序

The mechanism of action of 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid in medicinal applications involves its interaction with specific molecular targets. For example, in anticancer research, the compound has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . The triazole ring structure allows it to bind to enzymes and receptors, modulating their activity and leading to the desired therapeutic effects.

類似化合物との比較

Structural and Electronic Differences

- Chloro-substituted analogs (e.g., 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid) exhibit higher acidity due to the electron-withdrawing effect of chlorine, which may improve binding to biological targets or metal ions . Replacement of triazole with tetrazole (as in 4-(1H-tetrazol-5-yl)benzoic acid) significantly increases acidity, making it suitable for applications requiring strong proton donors, such as in metal-organic frameworks (MOFs) .

Pharmacological Activities

- Antioxidant Activity: 4-(1H-triazol-1-yl)benzoic acid derivatives demonstrate potent antioxidant effects in vitro and in vivo, with substituents like ethyl or methyl modulating radical scavenging capacity .

- Hypoglycemic Activity: Pyrazoline-substituted analogs (e.g., 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid) show notable hypoglycemic effects via glucose uptake modulation, suggesting that triazole derivatives like the target compound may share similar mechanisms .

Research Findings and Data

Acidic Properties

- The pKa of this compound is expected to be higher than tetrazole analogs (pKa ~3.5) but lower than pyrazoline derivatives (pKa ~4.2), positioning it as a moderately acidic candidate for pH-sensitive applications .

生物活性

4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antioxidant properties. This article provides an overview of the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₁N₃O, with a CAS number of 92289-91-3. The compound features a triazole ring which is known for its diverse pharmacological effects.

Synthesis

A series of derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have been synthesized to explore their biological activities. The synthesis typically involves the reaction of benzoic acid derivatives with triazole precursors, followed by purification processes such as crystallization or chromatography.

Anticancer Activity

Recent studies have demonstrated that certain hybrids derived from 4-(1H-1,2,4-triazol-5-yl)benzoic acid exhibit significant antiproliferative effects against various cancer cell lines. Notably:

- Cell Lines Tested : MCF-7 (breast cancer) and HCT-116 (colon cancer).

| Compound | IC50 (µM) MCF-7 | IC50 (µM) HCT-116 | Reference Drug IC50 (Doxorubicin) |

|---|---|---|---|

| 2 | 18.7 | 25.7 | 19.7 |

| 5 | 15.6 | 23.9 | 22.6 |

| 14 | 20.0 | 30.0 | 22.6 |

| 15 | 22.5 | 35.0 | 22.6 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Compounds such as numbers 2 and 5 showed promising results, outperforming doxorubicin in terms of potency against MCF-7 cells .

Further investigations revealed that compounds like 2 and 14 induce apoptosis in cancer cells, suggesting that their mechanism may involve the activation of apoptotic pathways rather than merely cytotoxic effects .

Antioxidant Activity

In addition to anticancer properties, some derivatives have been evaluated for their antioxidant capabilities. These studies utilized various assays to measure the ability of the compounds to scavenge free radicals and reduce oxidative stress in vitro .

Structure-Activity Relationship (SAR)

The SAR studies indicated that modifications on the triazole ring significantly influence the biological activity of these compounds:

- Electron-donating groups at specific positions on the triazole ring enhanced cytotoxicity.

- Substituents such as isothiocyanate and nitrobenzylidene were crucial for improving anticancer activity.

- The introduction of different substituents at the triazole's 5-position led to varying levels of cytotoxicity across different cell lines .

Case Studies

Case Study: Compound Evaluation

A study involving a series of triazole benzoic acid hybrids demonstrated that compounds with specific functional groups exhibited improved selectivity towards cancer cells while maintaining lower toxicity towards normal cells (RPE-1). This selectivity is critical for developing chemotherapeutics that minimize side effects associated with traditional cancer treatments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(1-ethyl-1H-1,2,4-triazol-5-yl)benzoic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves coupling benzoic acid derivatives with 1,2,4-triazole precursors via nucleophilic substitution or cyclization reactions. Key intermediates can be characterized using HPLC for purity analysis and FTIR/NMR for structural validation. For example, microwave-assisted synthesis (e.g., 70% yield under optimized conditions) reduces reaction times and improves regioselectivity .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- IR spectroscopy : Identifies carboxylic acid (-COOH) and triazole ring vibrations (C=N stretching ~1600 cm⁻¹).

- ¹H/¹³C NMR : Assigns protons on the ethyl group (δ ~1.4 ppm for CH₃, δ ~4.2 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm).

- UV-Vis : Monitors π→π* transitions in the triazole and benzoic acid moieties (λmax ~260–280 nm) .

Q. How can crystallographic data for this compound be obtained and interpreted?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles. ORTEP-3 visualizes thermal ellipsoids and molecular packing. For example, triazole rings often exhibit planar geometry with hydrogen-bonding interactions stabilizing the crystal lattice .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electron Localization Function (ELF) analysis maps electron density distribution, revealing hyperconjugation between the triazole ring and carboxylic acid group .

Q. How can contradictory reports on biological activity (e.g., antimicrobial vs. antifungal efficacy) be resolved?

- Methodological Answer :

- Structural analogs : Compare substituent effects (e.g., ethyl vs. methyl groups) on bioactivity.

- Assay standardization : Use consistent microbial strains and MIC (Minimum Inhibitory Concentration) protocols.

- SAR studies : Correlate electron-withdrawing/donating groups with activity trends .

Q. What experimental strategies improve the stability of this compound under physiological conditions?

- Methodological Answer :

- Salt formation : Convert the carboxylic acid to sodium or potassium salts to enhance solubility.

- Microencapsulation : Use liposomal carriers to protect against hydrolytic degradation at low pH.

- Thermal analysis : TGA/DSC identifies decomposition thresholds (>200°C for most triazole derivatives) .

Q. How can docking studies elucidate its interaction with enzymatic targets (e.g., fungal CYP51)?

- Methodological Answer :

- Protein preparation : Retrieve CYP51 crystal structure (PDB ID: 1EA1) and optimize protonation states.

- Grid generation : Focus on the heme-binding pocket for ligand placement.

- Scoring functions : AutoDock Vina or Glide evaluate binding affinities, prioritizing hydrogen bonds with His310 and hydrophobic contacts with Leu321 .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。